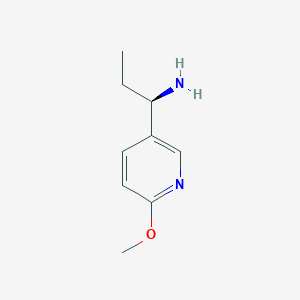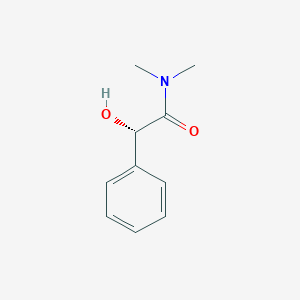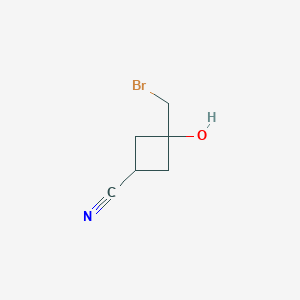
cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring with a bromomethyl group, a hydroxyl group, and a nitrile group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile typically involves the bromination of a suitable cyclobutane precursor followed by the introduction of the hydroxyl and nitrile groups. One common method involves the bromination of 3-methylcyclobutanone, followed by the addition of hydroxyl and nitrile groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The nitrile group can be reduced to form an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromomethyl group.
Oxidation Reactions: Products include cyclobutanones or other carbonyl-containing compounds.
Reduction Reactions: Products include primary amines or other reduced forms of the nitrile group.
Scientific Research Applications
cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromomethyl group can act as an electrophile, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- cis-3-(Bromomethyl)cyclobutanecarboxylic acid
- cis-3-(Benzyloxymethyl)cyclobutanol
- cis-3-Hexenyl acetate
Uniqueness
cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile is unique due to the combination of its functional groups and the rigidity of the cyclobutane ring. This combination allows for specific reactivity and interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C6H8BrNO |
|---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
3-(bromomethyl)-3-hydroxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C6H8BrNO/c7-4-6(9)1-5(2-6)3-8/h5,9H,1-2,4H2 |
InChI Key |
ULZIFBHCBQJYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CBr)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


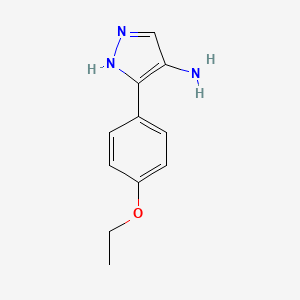
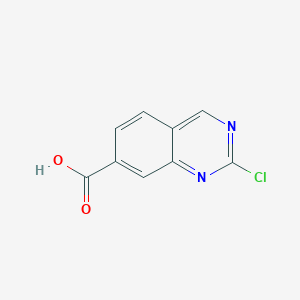


![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)
![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)

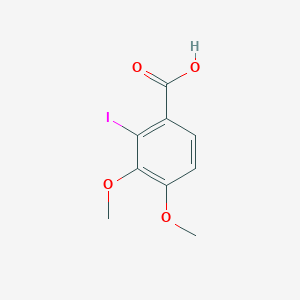
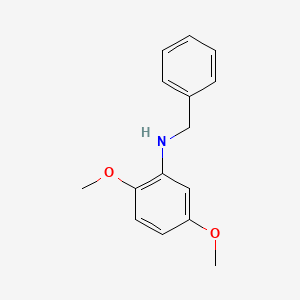
![1,8-Diazaspiro[4.6]undecane](/img/structure/B13008883.png)

